molecular formula C20H21N5O5S B3015997 N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396682-41-9

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Katalognummer: B3015997
CAS-Nummer: 1396682-41-9
Molekulargewicht: 443.48
InChI-Schlüssel: YDBDKKRUPNBFHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. For example, related compounds have been found to form mononuclear coordination compounds in which the metal ion is surrounded by various ligands .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and can include a variety of processes such as Suzuki cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on the specific structure and substituents. For example, the crystal structure can be influenced by the coordination of the metal ion and the ligands .

Wissenschaftliche Forschungsanwendungen

Antibacterial Potential

Research indicates that compounds structurally related to N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have significant antibacterial properties. A study conducted by Abbasi et al. (2016) explored the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition for Disease Treatment

These compounds have also demonstrated enzyme inhibitory activity, which can be crucial in the treatment of various diseases. For instance, Abbasi et al. (2019) reported that sulfonamides with benzodioxane and acetamide moieties exhibited substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE), important enzymes in the management of diabetes and neurodegenerative diseases (Abbasi et al., 2019).

Pharmacological Properties

A study by Irshad (2018) synthesized a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, revealing moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), but notably good activity against the lipoxygenase enzyme. These findings indicate potential pharmacological applications in treating conditions associated with these enzymes (Irshad, 2018).

Cancer Research

In cancer research, Kucukoglu et al. (2016) synthesized a series of sulfonamides and evaluated their cytotoxic activities on tumor and non-tumor cell lines, finding that some compounds showed potential as lead molecules for further investigations in cancer treatment (Kucukoglu et al., 2016).

Antimalarial and Antiviral Research

Fahim and Ismael (2021) investigated the antimalarial activity of certain sulfonamides and found promising results, indicating potential applications in antimalarial drug development. The study also involved computational calculations and molecular docking, highlighting the utility of these compounds in antiviral research, particularly against COVID-19 (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c26-31(27,14-4-5-16-17(12-14)29-11-10-28-16)25-20(6-2-1-3-7-20)19-23-18(24-30-19)15-13-21-8-9-22-15/h4-5,8-9,12-13,25H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBDKKRUPNBFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.